molecular formula C16H18BrClN2O6 B1225377 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide CAS No. 4264-82-8

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Cat. No. B1225377
CAS RN: 4264-82-8
M. Wt: 449.7 g/mol
InChI Key: SUWPNTKTZYIFQT-XZINFULNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves complex chemical processes that often aim at producing compounds with specific chemical and physical properties. For example, the synthesis of N-acetyl-β-D-glucosaminides derivatives, including those with halogen substitutions, focuses on generating substrates for enzymatic rate assays. These substrates, upon hydrolysis by specific enzymes, react to produce colored products under certain conditions, demonstrating the potential for analytical applications (Kasai et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is designed to facilitate specific chemical reactions and interactions. For instance, the synthesis and study of methyl 4,6-benzylidene-β-D-glucosaminide hydrochloride and its derivatives highlight the importance of molecular structure in facilitating deamination reactions and subsequent transformations, which could be indicative of the strategic incorporation of functional groups to achieve desired chemical behaviors (Akiya & Osawa, 1959).

Scientific Research Applications

Enzyme Activity Assays

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is utilized in enzyme activity assays. Kasai et al. (1995) synthesized similar N-acetyl-β-D-glucosaminides for the rate-assay of N-acetyl-β-D-glucosaminidase. They found that these compounds, after hydrolysis by the enzyme, produced indoaniline dyes, indicating enzyme activity under specific conditions (Kasai, Okada, & Yamaji, 1995).

Histochemical Applications

Pearson et al. (1967) used a related substrate, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, for histochemical demonstrations of beta-D-glucuronidase in rat tissues. This substrate facilitated specific reactions without requiring additional coupling steps and was effective in a wide range of tissues (Pearson, Standen, & Esterly, 1967).

Bacteriological Research

Watkins et al. (1988) developed a new chromogenic compound, 5-bromo-4-chloro-3-indoxyl-beta-D-glucuronide, for the rapid and specific identification of Escherichia coli in sanitary analysis of shellfish and wastewater. This compound provided a reliable means for differential identification of this bacterium with minimal false results (Watkins, Rippey, Clavet, Kelley-Reitz, & Burkhardt, 1988).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWPNTKTZYIFQT-XZINFULNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962618
Record name 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

CAS RN

4264-82-8
Record name 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Citations

For This Compound
1
Citations
C Nyffenegger, RT Nordvang, B Zeuner… - Applied microbiology …, 2015 - Springer
… approximately 100,000 colony forming units was screened on LB agar plates supplied with the chromogenic substrate 5-bromo-4-chloro-3-indolyl-N-acetyl-beta-d-glucosaminide (X-…
Number of citations: 37 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.